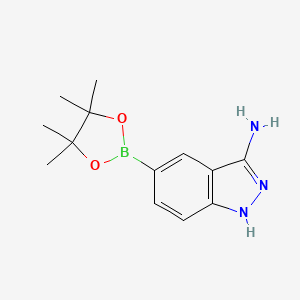

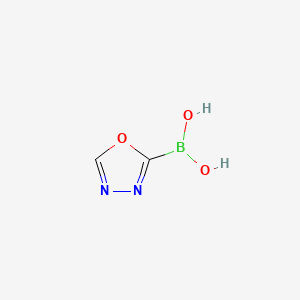

(1,3,4-Oxadiazol-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1,3,4-Oxadiazol-2-yl)boronic acid” is a chemical compound with the molecular formula C2H3BN2O3 . It has a molecular weight of 113.87 g/mol . The compound is also known by other names such as “1258867-73-0”, “1,3,4-oxadiazol-2-ylboronic acid”, “B-1,3,4-Oxadiazol-2-ylboronicAcid”, and "B-1,3,4-Oxadiazol-2-ylboronic Acid" .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including “this compound”, has been reported in the literature . The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string “InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H” and the canonical SMILES string "B(C1=NN=CO1)(O)O" . The compound has a topological polar surface area of 79.4 Ų and a complexity of 79.7 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 113.87 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 114.0236721 g/mol . The compound has a heavy atom count of 8 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Fluorescence Sensing

A novel boronic acid derivative functionalized with an oxadiazole moiety has been synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions with high selectivity and sensitivity under physiological conditions. This probe demonstrated low cytotoxicity and was successfully applied in real water samples and bioimaging in living cells, showing its potential in environmental monitoring and biological applications (Selvaraj et al., 2019).

Carbohydrate Sensing

Luminescent Ir(iii)-boronic acid complexes containing 1,3,4-oxadiazole have been developed as sensors for carbohydrates. These complexes demonstrate the ability to form boronic acid cyclic esters with glucose and fructose, highlighting their utility in the selective detection of these sugars, which could be of significant importance in medical diagnostics and food industry quality control (Hashemzadeh et al., 2020).

Organic Electronics

Oxadiazole derivatives have been synthesized and characterized for their thermal, optical, and electrochemical properties, indicating that these compounds possess promising features as electron-transporting or hole-blocking materials for organic optoelectronic devices. This research underlines the potential of oxadiazole derivatives in improving the performance of organic light-emitting diodes (OLEDs) and other electronic devices (Liu et al., 2007).

Synthetic Chemistry

Pd(OAc)2 catalyzed C–H activation of 1,3,4-oxadiazoles and their direct oxidative coupling with aryl boronic acids has been explored, leading to the synthesis of novel oxadiazole derivatives. This method showcases the versatility of oxadiazoles in organic synthesis, providing a pathway to a wide range of structurally diverse compounds (Salvanna et al., 2013).

Anticancer Research

Research into 1,3,4-oxadiazolyl tetrahydropyridines has revealed their potential as anticancer agents. This work emphasizes the significance of structural modifications on the biological activity of oxadiazole derivatives, opening new avenues for the development of targeted cancer therapies (Redda & Gangapuram, 2007).

Future Directions

properties

IUPAC Name |

1,3,4-oxadiazol-2-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAPXCNDVNCFSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN=CO1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)

![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)

![2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B580641.png)